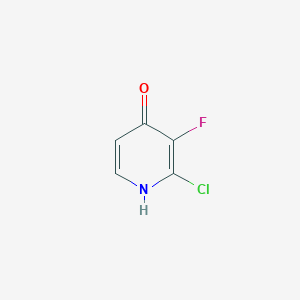

2-Chloro-3-fluoropyridin-4-ol

描述

Nuclear Magnetic Resonance Spectral Data

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shifts and coupling patterns. The proton nuclear magnetic resonance spectrum in deuterated dimethyl sulfoxide reveals distinctive signals that confirm the substitution pattern on the pyridine ring. The hydroxyl proton appears as a broad signal at 11.86 parts per million, indicating hydrogen bonding interactions and exchangeable nature typical of phenolic hydroxyl groups. The aromatic proton at the 6-position of the pyridine ring manifests as a doublet at 7.89 parts per million with a coupling constant of 5.3 hertz, demonstrating coupling to the adjacent 5-position proton.

The 5-position proton exhibits a characteristic triplet pattern at 6.95 parts per million with a coupling constant of 5.8 hertz, resulting from coupling to both the 6-position proton and fluorine at the 3-position. This triplet pattern is particularly diagnostic for the 3-fluoro substitution, as fluorine coupling typically produces distinctive splitting patterns in proton spectra. The fluorine-19 nuclear magnetic resonance spectrum shows a single resonance at -141.29 parts per million in deuterated dimethyl sulfoxide, confirming the presence of the fluorine substituent and its electronic environment. Alternative solvent systems, such as deuterated chloroform, show the fluorine signal at -143.49 parts per million, demonstrating solvent-dependent chemical shift variations.

Infrared Absorption Signatures

Infrared spectroscopy reveals characteristic absorption bands that confirm the functional groups present in this compound. The hydroxyl group exhibits a broad absorption band typically observed in the region of 3000-3600 wavenumbers, characteristic of OH stretching vibrations. The aromatic carbon-carbon stretching vibrations appear in the 1400-1600 wavenumber region, confirming the pyridine ring structure. Carbon-halogen stretching vibrations for both chlorine and fluorine substituents can be identified in the fingerprint region below 1400 wavenumbers, providing confirmation of the halogen substitution pattern.

The pyridine ring nitrogen contributes to characteristic absorption patterns that distinguish this heterocycle from simple aromatic systems. The combination of electron-withdrawing effects from both halogen substituents and the hydroxyl group creates a unique vibrational signature that can be used for compound identification and purity assessment. Attenuated total reflectance infrared spectroscopy has proven particularly useful for solid-state analysis of this compound, providing high-quality spectra without extensive sample preparation.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides valuable structural information through characteristic fragmentation patterns. Electrospray ionization mass spectrometry typically shows the molecular ion peak at mass-to-charge ratio 148, corresponding to the protonated molecular ion [M+1]⁺. This technique is particularly suitable for this compound due to its moderate polarity and the presence of the basic nitrogen atom in the pyridine ring, which facilitates protonation under positive ion conditions.

The fragmentation behavior follows patterns typical of substituted pyridines, with initial loss of hydroxyl radicals or hydrogen atoms from the molecular ion. The presence of halogen substituents influences the fragmentation pathways, often leading to characteristic isotope patterns that confirm the presence of chlorine and fluorine atoms. The chlorine isotope pattern (M and M+2 peaks with a 3:1 ratio) is particularly diagnostic and helps distinguish this compound from related structures lacking the chlorine substituent. Advanced mass spectrometric techniques such as tandem mass spectrometry can provide additional structural confirmation through controlled fragmentation studies, generating specific fragment ions that correlate with the proposed structure.

Crystallographic and Conformational Analysis

The crystallographic analysis of this compound reveals important insights into its solid-state structure and intermolecular interactions. The compound typically crystallizes in a planar or near-planar conformation, with the hydroxyl group and halogen substituents influencing the overall molecular geometry. The presence of multiple electronegative atoms creates opportunities for various intermolecular interactions, including hydrogen bonding through the hydroxyl group and halogen bonding involving the chlorine and fluorine substituents.

The molecular packing in the crystal lattice is significantly influenced by the electronic properties of the substituents, with the electron-withdrawing nature of both halogens affecting the electron density distribution across the pyridine ring. This electronic redistribution impacts both the strength and directionality of intermolecular interactions, ultimately determining the crystal structure and physical properties such as melting point and solubility. Computational studies using density functional theory methods can complement experimental crystallographic data by providing insights into the preferred conformations and relative energies of different structural arrangements.

The conformational flexibility of the molecule is relatively limited due to the rigid pyridine ring system, with the primary conformational degree of freedom involving the orientation of the hydroxyl group. The steric interactions between the hydroxyl group and the adjacent fluorine atom at the 3-position influence the preferred conformation and may contribute to the observed tautomeric behavior in solution.

Tautomeric Behavior and Electronic Structure

This compound exhibits significant tautomeric behavior, existing in equilibrium between the hydroxyl form (4-hydroxy tautomer) and the carbonyl form (4-pyridinone tautomer). This keto-enol tautomerism is analogous to that observed in the parent 4-pyridone system, where the equilibrium position depends on solvent polarity, temperature, and pH conditions. In solution, the keto tautomer (2-chloro-3-fluoro-1H-pyridin-4-one) is generally favored due to the stabilization provided by the carbonyl group, while the enol tautomer becomes more important in very dilute solutions or non-polar solvents.

The electronic structure of this compound is significantly influenced by the combined effects of the electron-withdrawing chlorine and fluorine substituents. These substituents reduce the electron density on the pyridine ring, affecting both the basicity of the nitrogen atom and the acidity of the hydroxyl group. The fluorine atom at the 3-position has a particularly strong influence due to its high electronegativity and proximity to the hydroxyl group, creating distinctive electronic effects that can be observed in various spectroscopic measurements.

Computational studies using quantum mechanical methods provide detailed insights into the electronic structure, including frontier molecular orbital energies, charge distributions, and electrostatic potential surfaces. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies are important parameters for understanding the compound's reactivity and potential interactions with biological targets. The charge distribution analysis reveals regions of electron density that are susceptible to electrophilic or nucleophilic attack, guiding synthetic strategies for further functionalization.

属性

IUPAC Name |

2-chloro-3-fluoro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFNO/c6-5-4(7)3(9)1-2-8-5/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUSIJQLKVODNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C(C1=O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743508 | |

| Record name | 2-Chloro-3-fluoropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184172-46-0 | |

| Record name | 2-Chloro-3-fluoropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-fluoro-4-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Direct Fluorination of 2-Chloro-3-aminopyridine Using Copper Fluoride

One of the most documented methods for synthesizing 2-chloro-3-fluoropyridine, a close precursor to 2-chloro-3-fluoropyridin-4-ol, involves the fluorination of 2-chloro-3-aminopyridine using copper fluoride as the fluorinating agent.

- Reaction Scheme : 2-chloro-3-aminopyridine is reacted with tert-butyl nitrite and copper fluoride in an organic solvent under inert atmosphere.

- Conditions :

- Temperature: 0–60 °C

- Time: 1–10 hours

- Solvents: Acetonitrile, methanol, ethanol, or isopropanol

- Molar ratios: tert-butyl nitrite (1–1.2), copper fluoride (1–1.3), and 2-chloro-3-aminopyridine (0.9–1.1)

- Advantages :

- Mild reaction conditions

- One-pot synthesis

- Avoids use of hazardous anhydrous hydrogen fluoride or fluoboric acid

- Stable yields above 60%

- Mechanism : The diazotization of the amino group by tert-butyl nitrite followed by nucleophilic fluorination with copper fluoride leads to substitution of the amino group by fluorine.

This method is industrially favorable due to operational simplicity and safety improvements over traditional fluorination methods.

Hydroxylation to Obtain this compound

While direct literature on the hydroxylation of 2-chloro-3-fluoropyridine to this compound is limited, typical synthetic strategies for introducing the hydroxyl group at the 4-position of pyridine rings involve nucleophilic substitution or oxidation reactions.

- Possible Route :

- Starting from 2-chloro-3-fluoropyridine, nucleophilic aromatic substitution (SNAr) with hydroxide ion or other oxygen nucleophiles under controlled conditions can introduce the hydroxyl group at the 4-position.

- Alternatively, selective oxidation of a methyl or other substituent at the 4-position to hydroxyl may be employed if available.

Given the electron-deficient nature of the pyridine ring and the activating effect of halogens, hydroxylation at the 4-position can proceed under mild basic conditions or via catalytic oxidation.

Related Halogenated Pyridine Syntheses Informing Methodology

Research on related compounds such as 2-chloro-3-trifluoromethylpyridine and trifluoromethylpyridines provides insight into halogenation and functionalization strategies applicable to this compound.

- High-Temperature Halogenation :

- Catalytic Reduction-Dechlorination :

- Controlled hydrogenation in the presence of acid-binding agents and catalysts can remove excess chlorines selectively, which may be adapted for hydroxylation steps.

These methods emphasize the importance of solvent choice, temperature control, and catalyst selection in achieving high yields and purity for halogenated pyridine derivatives.

Summary Table of Key Preparation Parameters

| Method | Starting Material | Reagents & Catalysts | Solvent(s) | Conditions (Temp, Time) | Yield / Purity | Notes |

|---|---|---|---|---|---|---|

| Copper fluoride fluorination | 2-chloro-3-aminopyridine | tert-butyl nitrite, copper fluoride | Acetonitrile, MeOH, EtOH | 0–60 °C, 1–10 h | >60% yield | One-pot, mild, inert atmosphere |

| Nucleophilic hydroxylation | 2-chloro-3-fluoropyridine | Hydroxide ion or oxygen nucleophile | Aqueous or alcoholic base | Mild heating, hours | Variable | SNAr mechanism, position-selective |

| Catalytic reduction-dechlorination | 2,3,6-trichloro-5-trifluoromethylpyridine | Acid-binding agent, catalyst | Methanol, ethanol, propanol | -10 to 65 °C, 4–24 h | >95% conversion, >98% purity | Industrial scale, high selectivity |

Research Findings and Considerations

- The replacement of hazardous fluorinating agents with copper fluoride improves safety and environmental impact without sacrificing yield.

- Reaction parameters such as molar ratios and solvent choice critically influence product purity and yield.

- Hydroxylation at the 4-position may require careful optimization to avoid side reactions due to the electron-deficient pyridine ring.

- Industrial methods for related halogenated pyridines demonstrate the feasibility of scalable, high-purity production using catalytic and controlled reaction conditions.

- No direct commercial synthesis protocols for this compound were found, indicating potential for further research and optimization in this specific hydroxylation step.

化学反应分析

Types of Reactions

2-Chloro-3-fluoropyridin-4-ol undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as potassium fluoride.

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes under specific conditions.

Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium fluoride in the presence of a suitable solvent.

Oxidation: Peracetic acid in tetrahydrofuran and hexane.

Reduction: Lithium aluminum hydride or other reducing agents.

Major Products Formed

Nucleophilic Substitution: Formation of fluorinated pyridines.

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or alcohols.

科学研究应用

2-Chloro-3-fluoropyridin-4-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

作用机制

The mechanism of action of 2-Chloro-3-fluoropyridin-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Key Observations :

- Positional Isomerism : The hydroxyl group’s position significantly impacts electronic distribution. For example, 2-chloro-5-fluoropyridin-3-ol has a hydroxyl group at the 3-position, which may reduce acidity compared to the 4-hydroxyl group in the target compound due to resonance stabilization differences.

- Functional Group Variations : Replacing fluorine with a nitro group (e.g., 2-chloro-3-nitropyridin-4-ol ) introduces a stronger electron-withdrawing effect, drastically lowering pKa (predicted pKa = -2.59) compared to fluorine’s moderate electron withdrawal.

Physical and Chemical Properties

Analysis :

- The nitro-substituted analog exhibits higher density and boiling point due to increased molecular weight and polarity. Its strong acidity (pKa ≈ -2.59) contrasts with the target compound, where fluorine’s inductive effect would result in a less acidic hydroxyl group (estimated pKa ~4–6, typical for fluorophenols).

- Propanol-containing derivatives (e.g., 3-(2-chloro-5-fluoropyridin-3-yl)propan-1-ol ) likely have enhanced water solubility due to the hydroxyl side chain.

生物活性

2-Chloro-3-fluoropyridin-4-ol is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring both chlorine and fluorine substituents, influences its reactivity and interactions with biological targets. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of this compound is , and it possesses a molecular weight of approximately 145.54 g/mol. The presence of halogens like chlorine and fluorine contributes to its electron-withdrawing properties, which can affect the compound's pharmacokinetics and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to various biochemical responses, including inhibition of enzyme activity, modulation of signaling pathways, and potential antiproliferative effects against cancerous cells. The precise mechanism often involves the formation of covalent bonds with target biomolecules, altering their structure and function.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies have shown that this compound may possess antiproliferative properties against various cancer cell lines. Its structural similarity to other known anticancer agents suggests potential efficacy in targeting tumor growth.

- Antimicrobial Properties : Some investigations into related pyridine derivatives indicate that halogenated compounds can exhibit antimicrobial activity, potentially making this compound a candidate for further exploration in treating infections.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these interactions fully.

Table 1: Summary of Biological Activities

Case Study: Antiproliferative Effects

In a study evaluating the antiproliferative activity of various pyridine derivatives, this compound was tested against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound may induce apoptosis or inhibit cell cycle progression through specific signaling pathways.

Pharmacokinetic Profile

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Early findings suggest moderate bioavailability, necessitating further research to optimize formulations for enhanced therapeutic efficacy.

常见问题

Basic Questions

Q. What are the recommended synthetic routes for 2-Chloro-3-fluoropyridin-4-ol, and how can regioselectivity be optimized during halogenation?

- Methodology:

- Step 1: Start with pyridine derivatives like 3-fluoropyridin-4-ol. Use electrophilic halogenation (e.g., Cl₂ or SO₂Cl₂) under controlled temperatures (0–5°C) to introduce chlorine at the 2-position.

- Step 2: Regioselectivity is influenced by electron-directing groups (e.g., -OH at position 4 directs Cl to position 2). Computational modeling (DFT) can predict reactive sites .

- Step 3: Validate purity via HPLC (C18 column, MeCN/H₂O mobile phase) and confirm regiochemistry via ¹H/¹³C NMR (e.g., coupling constants for adjacent substituents) .

Q. What safety protocols and storage conditions are critical for handling this compound?

- Methodology:

- Safety: Use PPE (gloves, goggles), fume hoods, and avoid inhalation/contact. Waste must be segregated in labeled containers and processed by certified disposal firms to prevent environmental release .

- Storage: Store in airtight, light-resistant containers at –20°C in a dry environment. Monitor stability via periodic TLC to detect decomposition (e.g., hydrolysis of the Cl/F substituents) .

Advanced Questions

Q. How can contradictory spectral data (e.g., NMR shifts, MS fragmentation) for derivatives of this compound be systematically resolved?

- Methodology:

- Step 1: Cross-validate data using complementary techniques:

- NMR: Compare experimental shifts with predicted values (e.g., ACD/Labs or ChemDraw simulations). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- MS: High-resolution mass spectrometry (HRMS) distinguishes between isobaric ions (e.g., Cl vs. F isotopic patterns).

- Step 2: Re-examine synthetic conditions (e.g., trace solvents causing peak splitting) and confirm regiochemistry via X-ray crystallography (if crystalline) .

- Step 3: Apply multivariate analysis (e.g., PCA) to identify outliers in datasets from replicated experiments .

Q. What functionalization strategies enhance the bioactivity of this compound for medicinal chemistry applications?

- Methodology:

- Step 1: Introduce sulfonamide or carbamate groups at the 4-OH position via nucleophilic substitution (e.g., CDI-mediated coupling) to improve solubility and target binding .

- Step 2: Modify the 2-Cl group through Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) to attach aryl/heteroaryl moieties for receptor specificity .

- Step 3: Evaluate bioactivity via in vitro assays (e.g., enzyme inhibition IC₅₀, cell viability). Compare with analogs (e.g., 3-fluoro-4-nitropyridine derivatives) to establish SAR .

Q. How can computational modeling guide the design of this compound-based agrochemicals?

- Methodology:

- Step 1: Perform molecular docking (AutoDock Vina) to predict interactions with target enzymes (e.g., acetylcholinesterase for insecticides). Prioritize substituents with high binding affinity .

- Step 2: Use QSAR models to correlate electronic parameters (Hammett σ, π-effects) with herbicidal activity. Optimize logP for foliar penetration .

- Step 3: Validate in greenhouse trials: Apply derivatives at varying concentrations and monitor phytotoxicity/weed suppression vs. controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。